

A Technical Guide to 2-(Acetylthio)acetic Acid and its Applications in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetic acid, (acetylthio)-*

Cat. No.: *B015806*

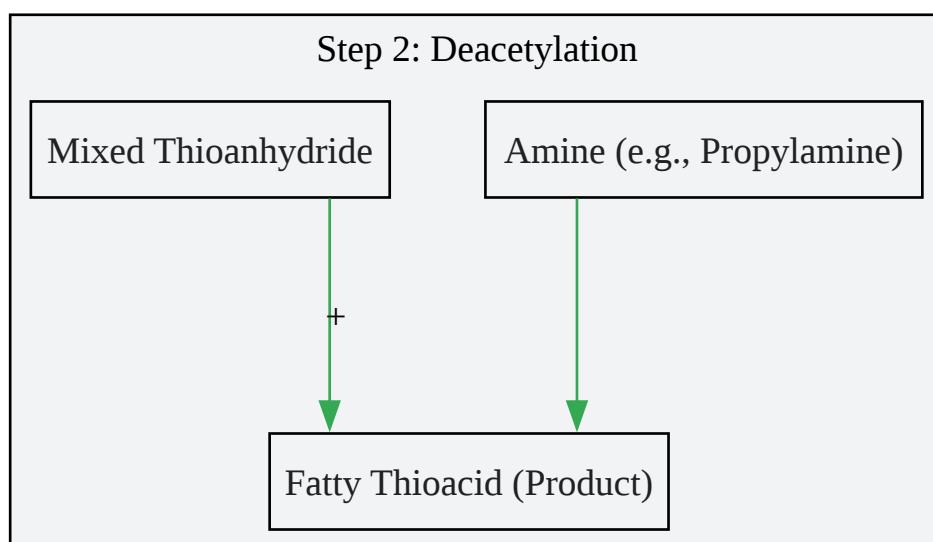
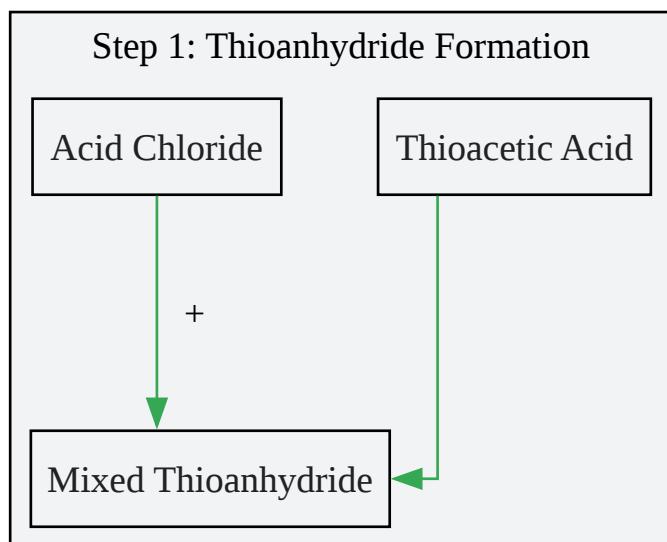
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetylthio)acetic acid, with the IUPAC name 2-acetylsulfanylacetic acid, is an organosulfur compound that serves as a valuable reagent in chemical synthesis and bioconjugation.[\[1\]](#)[\[2\]](#) While important in its own right, its N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl S-acetylthioacetate (SATA), is more prominently featured in drug development and research applications.[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(acetylthio)acetic acid, with a particular focus on the utility of SATA in modifying proteins and other biomolecules.

Physicochemical Properties

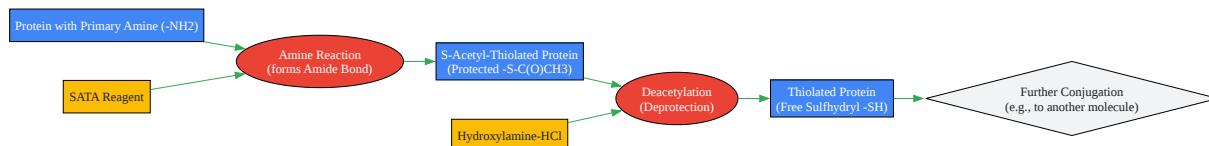


A summary of the key physicochemical properties for 2-(acetylthio)acetic acid and its widely used derivative, SATA, is presented below. This data is crucial for understanding their reactivity, solubility, and handling in experimental settings.

Property	2-(Acetylthio)acetic acid	N-Succinimidyl S-acetylthioacetate (SATA)
Synonyms	S-Acetylthioglycolic acid, (Acetylthio)acetic acid	S-Acetylthioacetic acid-N-hydroxysuccinimide ester, SATA
CAS Number	1190-93-8 [1]	76931-93-6 [3] [4]
Molecular Formula	C4H6O3S [1]	C8H9NO5S [3] [4]
Molecular Weight	134.16 g/mol [1]	231.23 g/mol [3]
Appearance	Clear pale yellow to light yellow oil	White to off-white solid [4] [5]
Melting Point	Not available	85 - 86 °C [4]
Boiling Point	251 °C	Not available
pKa	3.14 (Predicted)	Not applicable
Purity	Not specified	≥90-95% (HPLC) [4] [6]
Solubility	Slightly soluble	Soluble in DMSO (e.g., to 45 mg/mL) [7] [8]

Synthesis and Reaction Mechanisms

Synthesis of 2-(Acetylthio)acetic Acid

The synthesis of thioacids like 2-(acetylthio)acetic acid can be achieved through various methods. A general and efficient two-step procedure involves the reaction of an acid chloride with thioacetic acid to form a mixed thioanhydride, which is then deacetylated.


[Click to download full resolution via product page](#)

Caption: General synthesis of fatty thioacids.

Protein Modification using N-Succinimidyl S-acetylthioacetate (SATA)

SATA is a widely used reagent for introducing protected sulphhydryl groups into proteins and other amine-containing molecules.^{[5][9][10]} The NHS ester of SATA reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a

stable amide bond.^[5] The acetyl group protects the sulfhydryl, allowing for storage of the modified molecule.^[5] The sulfhydryl group can then be deprotected when needed by treatment with hydroxylamine.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Workflow for protein thiolation using SATA.

Experimental Protocols

Synthesis of 2-(Acetylthio)acetic Acid (General Procedure)

This protocol is a generalized procedure based on the synthesis of fatty thioacids and should be adapted and optimized for specific laboratory conditions.

- Thioanhydride Formation: In a reaction vessel, dissolve the starting acid chloride in a suitable anhydrous solvent at room temperature. Add an equimolar amount of thioacetic acid dropwise while stirring. The reaction is typically rapid and can be monitored by techniques such as TLC or NMR.
- Deacetylation: Cool the reaction mixture containing the mixed thioanhydride to approximately 5°C. Add a nucleophilic amine, such as propylamine or butylamine, to initiate deacetylation. This step is also generally fast.
- Work-up and Purification: Once the reaction is complete, the product can be isolated through standard procedures, which may include aqueous work-up to remove byproducts and

purification by distillation or chromatography to yield the final 2-(acetylthio)acetic acid.

Protein Thiolation with SATA

This protocol provides a general guideline for modifying a protein with SATA. Concentrations and incubation times may require optimization depending on the specific protein and desired level of modification.

- Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.
- SATA Solution Preparation: Immediately before use, dissolve SATA in an anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10-25 mM.^[7]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved SATA to the protein solution. Incubate the reaction at room temperature for 30-60 minutes.
- Removal of Excess Reagent: Remove non-reacted SATA using a desalting column or dialysis against the appropriate buffer.
- Deprotection (Optional, if immediate use): To generate a free sulphydryl group, add a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5) to the S-acetylated protein. Incubate for 2 hours at room temperature.
- Final Purification: Remove excess deacetylation reagent by desalting or dialysis. The resulting thiolated protein is now ready for subsequent conjugation to other molecules.

Applications in Drug Development and Research

The ability to introduce thiol groups into biomolecules is of paramount importance in drug development and various research fields.

- Bioconjugation and Drug Delivery: Thiolated proteins or antibodies can be conjugated to drugs, imaging agents, or nanoparticles to create targeted drug delivery systems.^[4] SATA is a key reagent in creating these conjugates.^[4]
- Antibody-Drug Conjugates (ADCs): The creation of ADCs often relies on the precise introduction of linkers and therapeutic payloads. Thiol groups introduced via SATA can serve

as attachment points for these payloads.

- Immunoassays: SATA is used to modify antibodies for use in ELISAs and other immunoassays, enhancing their attachment to surfaces and improving assay sensitivity.[6][9][10]
- Vaccine Development: It is utilized in vaccine formulation to conjugate antigens to carrier proteins, which can enhance the immune response.[4]
- Radiolabeling: SATA has been evaluated as a ligand for radiolabeling antibodies with isotopes like Rhenium-188 for applications in radioimmunotherapy.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 1190-93-8 | Fisher Scientific [fishersci.com]
- 3. abmole.com [abmole.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cephamls.com [cephamls.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]
- 8. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
- 9. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to 2-(Acetylthio)acetic Acid and its Applications in Bioconjugation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015806#iupac-name-for-acetic-acid-acetylthio>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com